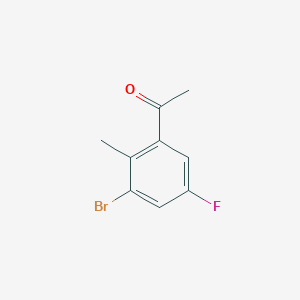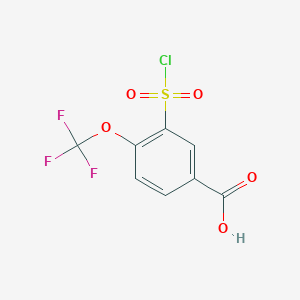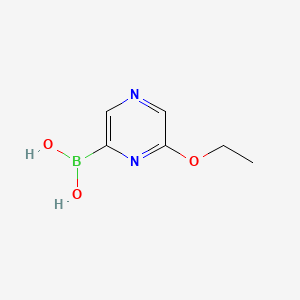
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrFO. This compound is part of the aryl ketone family, characterized by the presence of a bromine, fluorine, and methyl group on the aromatic ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one typically involves the bromination and fluorination of a methyl-substituted aromatic ketone. One common method involves the reaction of 3-bromo-5-fluoro-2-methylbenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of various substituted aryl ketones.
Reduction: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol.
Oxidation: Formation of 1-(3-Bromo-5-fluoro-2-methylphenyl)acetic acid.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethan-1-one
- 2-Bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one
- (1r)-1-(3-Bromo-5-fluorophenyl)ethan-1-ol
Uniqueness
1-(3-Bromo-5-fluoro-2-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the aromatic ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(3-bromo-5-fluoro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-8(6(2)12)3-7(11)4-9(5)10/h3-4H,1-2H3 |
Clé InChI |
XPYXIVSBFCKVPC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Br)F)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl methyl(2-oxospiro[3.5]nonan-7-YL)carbamate](/img/structure/B13933013.png)



![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)



![4-[(Dimethylamino)methyl]tetrahydro-2H-pyran-4-methanol](/img/structure/B13933057.png)


